molecular formula C23H20N4O2 B3893218 N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide

Cat. No. B3893218
M. Wt: 384.4 g/mol
InChI Key: IZVRMOJCDACZFP-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a benzotriazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and modulating signaling pathways. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It also possesses anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and chemokines. Additionally, it exhibits anti-oxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using various methods. It also exhibits potent pharmacological effects and can be used to develop new drugs for the treatment of various diseases. However, there are also some limitations to its use in lab experiments. It is relatively expensive compared to other compounds and requires specialized equipment for synthesis and purification.

Future Directions

There are several future directions for the research on N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide. One possible direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Another direction is to study its mechanism of action in more detail to better understand its pharmacological effects. Additionally, further research is needed to determine its toxicity and safety profile for use in humans.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide has been extensively studied for its potential applications in various scientific fields. It has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. It also exhibits potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. This compound has been used to develop new drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

(Z)-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-2-29-20-12-10-19(11-13-20)27-25-21-14-9-18(16-22(21)26-27)24-23(28)15-8-17-6-4-3-5-7-17/h3-16H,2H2,1H3,(H,24,28)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVRMOJCDACZFP-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)/C=C\C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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